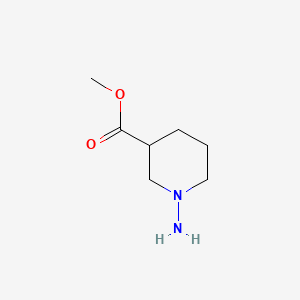

Methyl 1-aminopiperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-aminopiperidine-3-carboxylate is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-aminopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with methyl chloroformate in the presence of a base. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides

Reduction: Secondary and tertiary amines

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Methyl 1-aminopiperidine-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and receptor binding.

Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Piperidine: A basic structure similar to methyl 1-aminopiperidine-3-carboxylate but lacks the carboxylate group.

Methyl 1-aminopiperidine-4-carboxylate: Similar structure with a carboxylate group at the 4-position instead of the 3-position.

1-Aminopiperidine: Lacks the methyl and carboxylate groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .

Biological Activity

Methyl 1-aminopiperidine-3-carboxylate (MAPC) is an organic compound belonging to the piperidine family, characterized by its unique structure that includes a piperidine ring with an amino group and a carboxylate ester substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various biologically active compounds.

- Molecular Formula : C₇H₁₄N₂O₂

- Molecular Weight : Approximately 158.20 g/mol

- Structure : The compound features a methyl ester group at the 3-position of the piperidine ring, which contributes to its reactivity and potential applications in drug discovery.

The biological activity of MAPC is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound's structural features enable it to fit into active sites of enzymes or bind to receptors, modulating their activity. This capability has implications for therapeutic applications, particularly in:

- Enzyme Inhibition : MAPC has been studied for its potential to inhibit specific enzymes involved in disease pathways, including those related to cancer and neurodegenerative disorders.

- Receptor Ligand Activity : The compound may act as a ligand for various receptors, influencing cellular signaling pathways that are critical in disease progression.

Biological Activities

Recent studies have reported several biological activities associated with MAPC:

- Anticancer Activity : MAPC derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds demonstrate enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .

- Analgesic and Anti-inflammatory Effects : MAPC has exhibited analgesic properties and potential anti-inflammatory effects, making it a candidate for pain management therapies.

- Neuropharmacological Effects : The compound has been investigated for its antidepressant and anxiolytic properties, likely due to its interactions with neurotransmitter receptors such as dopamine and serotonin.

Comparative Analysis with Similar Compounds

MAPC can be compared with other piperidine derivatives regarding their biological activities:

| Compound Name | Activity Type | Notes |

|---|---|---|

| Piperidine-3-carboxylic acid | Enzyme Inhibition | Lacks the methyl ester group, leading to different reactivity. |

| 1-Boc-3-aminopiperidine | Peptide Synthesis | Contains a Boc-protecting group, useful in synthetic chemistry. |

| Methyl 4-aminopiperidine-3-carboxylate | Varies by position of amino group | Structural differences affect chemical properties and activity. |

Case Studies

- Cancer Research : A study evaluated the anticancer efficacy of MAPC derivatives against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also enhanced apoptosis through specific signaling pathways, suggesting their potential as novel anticancer agents .

- Neuropharmacology : Investigations into the neuropharmacological effects of MAPC revealed that it could modulate serotonin receptors, leading to anxiolytic effects in animal models. This opens avenues for further research into its application in treating anxiety disorders.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl 1-aminopiperidine-3-carboxylate |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-4-9(8)5-6/h6H,2-5,8H2,1H3 |

InChI Key |

MMFDQXAOSVXDHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCN(C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.